3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}bicyclo[222]oct-5-ene-2-carboxylic acid is a complex organic compound that features a triazole ring, a phenyl group, and a bicyclo[222]octene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate azide with an alkyne in the presence of a copper(I) catalyst.
Attachment of the Phenyl Group: The triazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Bicyclo[2.2.2]octene Structure: The bicyclo[2.2.2]octene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Coupling of the Components: The final step involves coupling the triazole-phenyl intermediate with the bicyclo[2.2.2]octene structure through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl group can interact with the active site of enzymes, inhibiting their activity. The bicyclo[2.2.2]octene structure can provide stability and enhance the binding affinity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: A compound with a similar triazole ring structure.
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Another compound with a triazole ring and a phenyl group.
Uniqueness
3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is unique due to its combination of a triazole ring, phenyl group, and bicyclo[2.2.2]octene structure. This unique combination provides the compound with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N4O3/c24-18(16-13-3-5-14(6-4-13)17(16)19(25)26)22-15-7-1-12(2-8-15)9-23-11-20-10-21-23/h1-3,5,7-8,10-11,13-14,16-17H,4,6,9H2,(H,22,24)(H,25,26) |
InChI Key |
CQOMPMHRBZRFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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